
Methyl 5-(((6-propionamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(((6-propionamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate, commonly known as MPTF, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields, including medicine and agriculture. MPTF is a member of the pyridazine family and is synthesized through a multi-step process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of MPTF is not fully understood, but it is believed to act through several pathways. MPTF has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). MPTF has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
MPTF has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPTF inhibits the growth of cancer cells and reduces inflammation. MPTF has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. In vivo studies have shown that MPTF reduces tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPTF in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using MPTF in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving MPTF. One direction is to further study its potential as an anti-cancer agent and its mechanisms of action. Another direction is to study its potential as an anti-inflammatory and anti-oxidant agent. Additionally, further research is needed to determine the optimal dosage and administration of MPTF for therapeutic use. Finally, research is needed to determine the potential environmental impacts of using MPTF in agriculture.
Métodos De Síntesis
The synthesis of MPTF involves the reaction of 2-furoic acid with propionyl chloride to form 2-propionylfuran-5-carboxylic acid. This compound is then reacted with thionyl chloride to form 2-propionylfuran-5-carbonyl chloride, which is further reacted with 6-amino-3-pyridazinecarboxamide to form MPTF.
Aplicaciones Científicas De Investigación
MPTF has shown potential for use in various scientific research fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, MPTF has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, MPTF has been studied for its potential as an anti-inflammatory and anti-oxidant agent. In agriculture, MPTF has been studied for its potential as a plant growth regulator.
Propiedades
IUPAC Name |
methyl 5-[[6-(propanoylamino)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-12(18)15-11-6-7-13(17-16-11)22-8-9-4-5-10(21-9)14(19)20-2/h4-7H,3,8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMZKTBKURMFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC2=CC=C(O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((6-propionamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

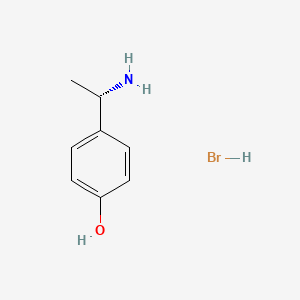

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2975188.png)
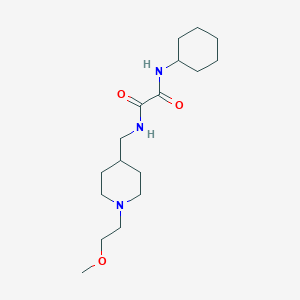
![(E)-3-naphthalen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2975190.png)
![7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2975192.png)
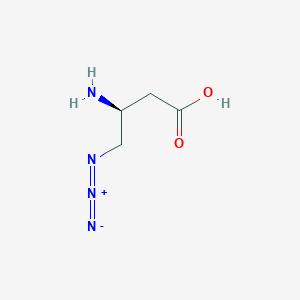
![N-(3-acetylphenyl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2975196.png)
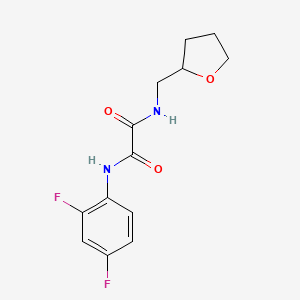
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975199.png)
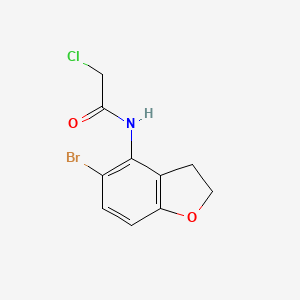
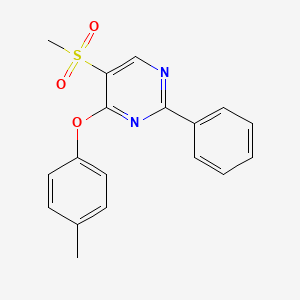
![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)